6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride is an organic compound recognized for its structural significance and potential applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of approximately 188.64 g/mol. It is categorized as a derivative of imidazo[1,2-a]azepine, a bicyclic structure that features both nitrogen atoms and carbon atoms in its ring system. This compound is particularly noted for its interactions with biological systems, which may lead to various pharmacological effects.
The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride can be achieved through several methods:
The molecular structure of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride can be represented by its canonical SMILES notation: C1CCC2=NC=CN2CC1C(=O)Cl
.
MBVCARRYXQUTLF-UHFFFAOYSA-N
InChI=1S/C8H12ClN2O/c9-8(12)7-5-10(6-4-3-7)11-1-2/h5-7H,1-4H2
These structural characteristics indicate that the compound possesses a bicyclic structure with a carbonyl group and a chlorine substituent.
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride is involved in various chemical reactions:
The mechanism of action for 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride is not fully elucidated but is believed to involve:
These properties suggest that while the compound is useful in research applications, care must be taken during handling due to its reactive nature.
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: